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Introduction

Antimony-containing thin films are gaining significant interest in various fields, including
electronics, optoelectronics, and thermoelectrics. Their applications range from phase-change
memory and transparent conductive oxides to thermoelectric materials. Atomic Layer
Deposition (ALD) is an ideal technique for depositing high-quality, conformal thin films of these
materials with precise thickness control at the atomic level. Antimony triethoxide,
Sb(OC:zHs)s, is a promising precursor for the ALD of various antimony-based thin films due to
its volatility and reactivity. This document provides detailed application notes and protocols for
the use of antimony triethoxide as a precursor in ALD processes.

Overview of Antimony Triethoxide as an ALD
Precursor

Antimony triethoxide (Sb(OEt)s) is a liquid precursor that can be used for the deposition of
antimony oxide (Sb203), antimony telluride (SbzTes), and elemental antimony (Sb) films. Its
chemical structure is shown below:

Caption: Molecular structure of antimony triethoxide.

Applications
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Thin films deposited using antimony triethoxide have several potential applications:

e Antimony Oxide (Sb203): Used as a dielectric material, in gas sensors, and as a flame
retardant.[1][2]

e Antimony Telluride (SbzTes): A well-known thermoelectric material for waste heat recovery
and cooling applications.

e Elemental Antimony (Sb): A key component in phase-change memory devices.[3]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Antimony Oxide
(Sb203)

This protocol describes the deposition of antimony oxide using antimony triethoxide and
ozone (O3) as the co-reactant.[4]

1. Substrate Preparation:

o Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g.,
RCA clean for Si).

o Ensure the substrate is free of organic and particulate contamination.

e Load the substrate into the ALD reactor.

2. ALD Process Parameters:

e A summary of the process parameters is provided in the table below. These are starting
parameters and may require optimization for specific reactor configurations and desired film
properties.
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Parameter Value Notes
Antimony Triethoxide o
Precursor Liquid precursor
(Sb(OEt)3)
Can be generated in-situ from
Co-reactant Ozone (03)

(@F)

Substrate Temperature

100 - 200 °C[4]

The ALD window needs to be

determined empirically.

Adjust to achieve adequate

Sh(OEt)s Source Temperature 70-90°C
vapor pressure.
Sh(OEt)s Pulse Time 05-20s Optimize for saturation.
) Ensure complete removal of
Purge Time after Sb(OEt)s 5-20s
precursor and byproducts.
Os Pulse Time 05-20s Optimize for saturation.
_ Ensure complete removal of
Purge Time after Os 5-20s
co-reactant and byproducts.
Chamber Pressure 1-5Torr
High purity (99.999% or
Carrier Gas N2z or Ar gh purity (

higher)

Expected Growth per Cycle
(GPC)

0.1-0.5 Alcycle

Highly dependent on process

parameters.

3. ALD Cycle:

The ALD cycle for Sh20s consists of four sequential steps:

e Pulse Sb(OEt)s into the reactor.

e Purge the reactor with an inert gas.

e Pulse Os into the reactor.
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e Purge the reactor with an inert gas.

This cycle is repeated to achieve the desired film thickness.

ALD Supercycle for Sh203

‘//ﬂ%
Pulse Sb(OEt)3 1

3 Inert Gas Purge
Inert Gas Purge 2

Click to download full resolution via product page
Caption: ALD cycle for the deposition of Sh20s.
4. Post-Deposition Characterization:

o Thickness and Refractive Index: Ellipsometry.

o Composition: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray
Spectroscopy (EDX).

o Crystallinity: X-ray Diffraction (XRD) or Grazing Incidence X-ray Diffraction (GIXRD).

e Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Protocol 2: Atomic Layer Deposition of Antimony
Telluride (Sb2Tes)

This protocol describes a pseudo-ALD process for the deposition of antimony telluride using
antimony triethoxide and a tellurium precursor, such as bis(trimethylsilyl)telluride
((MesSi)2Te), with the assistance of ammonia (NHs).[3]

1. Substrate Preparation:

» Follow the same substrate preparation steps as in Protocol 1.
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2. ALD Process Parameters:

Parameter

Value

Notes

Antimony Precursor

Antimony Triethoxide
(Sh(OEt)3)

Tellurium Precursor

Bis(trimethylsilyl)telluride
((MesSi)2Te)

Co-injected with both

Co-injected Gas Ammonia (NHs)
precursors.[3]
Substrate Temperature > 150 °CJ3]
Adjust for adequate vapor
Sbh(OEt)s Source Temperature 70-90 °C
pressure.
(MesSi)2Te Source Adjust for adequate vapor
50-70°C

Temperature

pressure.

Pulse/Purge Times

To be optimized

Start with pulse times of 1-3 s

and purge times of 10-30 s.

Carrier Gas

N2 or Ar

Expected Growth per Cycle
(GPC)

Varies with NHs co-injection[3]

3. Pseudo-ALD Cycle:

The deposition mechanism involves the formation of an Sb-O/Sbh-Sb layer upon injection of

Sb(OEt)s and NHs, which is then converted to Sb2Tes upon the pulse of the Te-precursor and

NHs.[3]
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Co-inject Sb(OEt)s + NHs Inert Gas Purge Inert Gas Purge
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Caption: Pseudo-ALD cycle for Sb2Tes deposition.
4. Post-Deposition Characterization:

» Similar characterization techniques as in Protocol 1, with additional focus on thermoelectric
property measurements (Seebeck coefficient, electrical conductivity).

Proposed Reaction Mechanism for Sb203 ALD

The reaction mechanism for ALD of Sb20s from Sb(OEt)s and Os is believed to proceed
through a two-step surface reaction.

Step A: Sb(OEt)s Pulse Antimony triethoxide reacts with the hydroxylated surface (-OH
groups) to form a surface-bound antimony species, releasing ethanol as a byproduct.

Step B: Os Pulse Ozone reacts with the surface-bound species, removing the remaining ethoxy
ligands and forming antimony oxide. This step also regenerates the surface hydroxyl groups for
the next ALD cycle.
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Caption: Proposed surface reaction mechanism for Sb20s ALD.

Data Presentation
Summary of ALD Processes using Antimony Triethoxide
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Film Deposition
. Precursor Co-reactant Notes Reference
Material Temp. (°C)

Potential for
Sh203 Sbh(OEt)s Os 100 - 200 dielectric [4]
applications.

NHs co-
) injection
ShzTes Sh(OEt)s (MesSi)2Te > 150 [3]
enhances

growth.

Low-
temperature
) process for
Elemental Sb  Sb(OEt)s (MesSi)sSh 60 - 80
phase-
change

materials.

Concluding Remarks

Antimony triethoxide is a versatile precursor for the atomic layer deposition of a range of
antimony-containing thin films. The protocols and data presented here provide a starting point
for researchers to develop and optimize ALD processes for their specific applications. Further
investigation into the precursor chemistry and process-property relationships will undoubtedly
expand the utility of antimony triethoxide in advanced materials synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2. Enhanced pseudo-atomic layer deposition of antimony telluride thin films by co-injecting
NH3 gas with both precursors - Journal of Materials Chemistry C (RSC Publishing)

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://fis.tu-dresden.de/portal/en/publications/lowtemperature-ald-of-highly-conductive-antimony-films-through-the-reaction-of-silylamide-with-alkoxide-and-alkylamide-precursors(4a068829-fa9f-4f2c-ba67-8d83ba8bf659).html
https://patents.google.com/patent/KR20180018597A/en
https://www.benchchem.com/product/b078292?utm_src=pdf-body
https://www.benchchem.com/product/b078292?utm_src=pdf-body
https://www.benchchem.com/product/b078292?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/a-Growth-rate-of-ALD-In-2-O-3-film-on-the-Si-substrate-as-a-function-of-substrate_fig1_322350594
https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc00007a
https://pubs.rsc.org/en/content/articlelanding/2023/tc/d3tc00007a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

[pubs.rsc.org]

« 3. KR20180018597A - Atomic layer deposition of antimony oxide films - Google Patents
[patents.google.com]

o 4. Low-temperature ALD of highly conductive antimony films through the reaction of
silylamide with alkoxide and alkylamide precursors | TU Dresden [fis.tu-dresden.de]

 To cite this document: BenchChem. [Application Notes and Protocols for Antimony
Triethoxide in Atomic Layer Deposition]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078292#antimony-triethoxide-as-a-precursor-for-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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